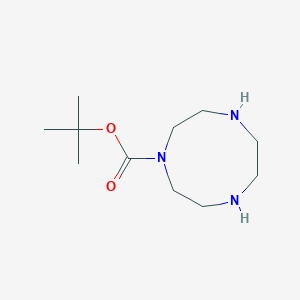

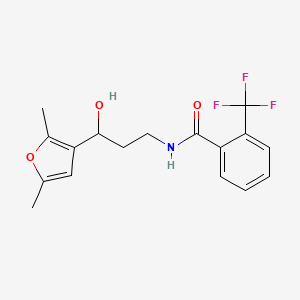

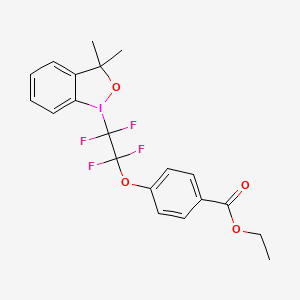

N-(3-(1H-imidazol-1-yl)propyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(1H-imidazol-1-yl)propyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, commonly known as CAY10505, is a novel compound that has attracted significant attention in the scientific community due to its potential in various research applications. This compound belongs to the class of pyrazole carboxamides and is known to exhibit promising biological activity.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

- Functionalization Reactions : Research into the functionalization reactions of related pyrazole compounds provides insights into the synthesis of complex molecules, which could have implications for materials science and drug discovery. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides through reactions with diamines highlights the versatility of pyrazole compounds in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Medicinal Chemistry Applications

- DNA-Binding Properties : Pyrrole-imidazole polyamides, chemicals capable of binding specifically to DNA sequences, have shown potential in gene modulation. The study of cellular permeability of these compounds sheds light on their potential therapeutic applications, including targeted gene therapy (Liu & Kodadek, 2009).

- Cytotoxicity of Pyrazole Derivatives : The synthesis of 5-amino-pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their cytotoxic activity against cancer cells illustrate the potential of pyrazole compounds in the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).

- Anticonvulsant Activity : Studies on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives reveal their anticonvulsant properties, suggesting their usefulness in developing new treatments for epilepsy (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Molecular Biology Applications

- Enhancing Cellular Uptake : Modifications in the structure of Py–Im polyamides, such as the introduction of an aryl group at the turn, significantly enhance their cellular uptake and biological activity, paving the way for their use in molecular probes or therapeutic agents targeting specific DNA sequences (Meier, Montgomery, & Dervan, 2012).

Antimicrobial and Antifungal Applications

- Antimicrobial Activity : The green synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives and their subsequent screening for antimicrobial activity demonstrate the potential of these compounds in developing new antimicrobial agents (Jyothi & Madhavi, 2019).

Propiedades

IUPAC Name |

3-ethoxy-1-ethyl-N-(3-imidazol-1-ylpropyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-3-19-10-12(14(17-19)21-4-2)13(20)16-6-5-8-18-9-7-15-11-18/h7,9-11H,3-6,8H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFYHRPVLUGNEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NCCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2783447.png)

![1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2783463.png)

![N-(benzo[d]thiazol-5-yl)-3-methylbenzamide](/img/structure/B2783464.png)